molecular formula C14H20FN3 B2683542 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1487905-36-1

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine

Katalognummer B2683542
CAS-Nummer: 1487905-36-1
Molekulargewicht: 249.333
InChI-Schlüssel: BVOKCFLLEFOMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine” is a chemical compound with the molecular formula C14H20FN3 . It is used in various fields of research, including life sciences and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a piperazine ring via a methyl group . The piperazine ring is also attached to a fluorophenyl group . More detailed structural analysis would require additional information such as NMR, HPLC, LC-MS, UPLC data .

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Modulation

The compound offers new opportunities for developing novel CB1 inverse agonists. Researchers have explored its optimization to reduce central activity observed with SR141716A . Further studies could investigate its effects on cannabinoid receptors and potential therapeutic applications.

Anticancer Properties

Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines. For instance, pyrazolopyrimidin-4-one derivatives showed potent antitumor activity. Investigating its mechanism of action and potential targets could lead to promising cancer therapies.

Antifungal Activity

While the compound itself lacks antifungal activity against certain strains, specific derivatives (e.g., 9a and 9d) displayed fungicidal effects against Candida galibrata . Further exploration of its antifungal potential and mode of action is warranted.

Equilibrative Nucleoside Transporter Inhibition

Studies have identified this compound as a novel inhibitor of equilibrative nucleoside transporters (ENTs), with greater selectivity for ENT2 over ENT1 . Investigating its impact on nucleoside transport and potential therapeutic implications could be valuable.

SIRT1 Modulation

The compound SIRT1 Activator II, which contains this moiety, modulates the biological activity of SIRT1. Researchers primarily use it for biochemical applications . Further research could explore its role in cellular processes and aging-related pathways.

Eigenschaften

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOKCFLLEFOMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine

CAS RN

1487905-36-1
Record name 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.